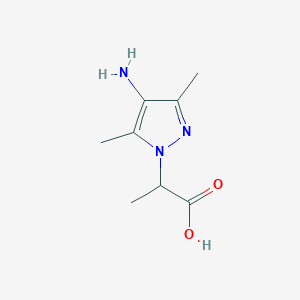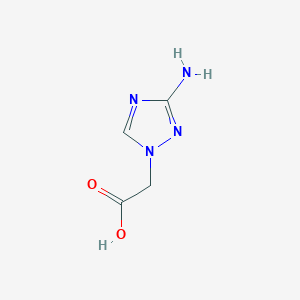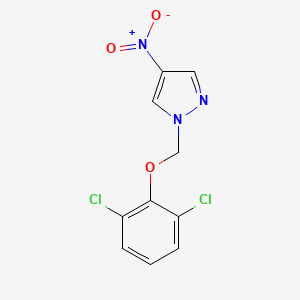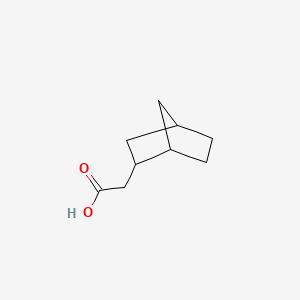
2-Norbornaneacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2-Norbornaneacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials due to its unique structural properties.
Safety and Hazards
2-Norbornaneacetic acid may be harmful if swallowed or in contact with skin . In case of inhalation, move the person into fresh air and give artificial respiration if necessary . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If swallowed, rinse mouth with water and do not induce vomiting .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Norbornaneacetic acid can be synthesized through several methods. One common route involves the Diels-Alder reaction, where cyclopentadiene reacts with ethylene to form norbornene, which is then subjected to further reactions to introduce the acetic acid group. Another method involves the hydrogenation of norbornene derivatives followed by oxidation to form the desired carboxylic acid.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the catalytic hydrogenation of norbornene derivatives. This process is followed by oxidation using reagents such as potassium permanganate or chromium trioxide to introduce the carboxylic acid functionality. The reaction conditions are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Norbornaneacetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.
Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the norbornane ring can be substituted with other functional groups through reactions such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products:
Oxidation: Carbon dioxide, water.
Reduction: Norbornane-2-ylmethanol.
Substitution: Halogenated or nitrated norbornane derivatives.
Mecanismo De Acción
The mechanism of action of 2-norbornaneacetic acid largely depends on its functional group interactions. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are crucial in biological systems. In medicinal chemistry, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Norbornane: The parent hydrocarbon, lacking the acetic acid group.
Norbornene: A related compound with a double bond, used as a precursor in the synthesis of 2-norbornaneacetic acid.
Norbornadiene: Another related compound with two double bonds, used in various chemical reactions.
Uniqueness: this compound is unique due to the presence of the carboxylic acid group on the rigid bicyclic norbornane structure. This combination imparts distinct chemical and physical properties, making it valuable in specific synthetic and research applications.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2-Norbornaneacetic acid can be achieved through a multistep process involving several reactions.", "Starting Materials": [ "Norbornene", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Acetic anhydride", "Glacial acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Bromination of Norbornene using Bromine in the presence of Hydrochloric acid to form 5-Bromonorbornene", "Step 2: Reduction of 5-Bromonorbornene using Sodium borohydride in the presence of Ethanol to form 5-Bromo-2-norbornene", "Step 3: Hydrolysis of 5-Bromo-2-norbornene using Sodium hydroxide in the presence of Water to form 2-Norbornene carboxylic acid", "Step 4: Esterification of 2-Norbornene carboxylic acid using Acetic anhydride in the presence of Glacial acetic acid to form 2-Norborneneacetate", "Step 5: Hydrolysis of 2-Norborneneacetate using Sodium bicarbonate in the presence of Water to form 2-Norbornaneacetic acid" ] } | |
Número CAS |
6485-19-4 |
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-[(1R,2S,4S)-2-bicyclo[2.2.1]heptanyl]acetic acid |
InChI |
InChI=1S/C9H14O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H,10,11)/t6-,7+,8-/m0/s1 |
Clave InChI |
FYHBMPWRHCWNBC-RNJXMRFFSA-N |
SMILES isomérico |
C1C[C@@H]2C[C@H]1C[C@H]2CC(=O)O |
SMILES |
C1CC2CC1CC2CC(=O)O |
SMILES canónico |
C1CC2CC1CC2CC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Chloro-3-methylphenoxy)methyl]benzoic acid, AldrichCPR](/img/structure/B7761894.png)
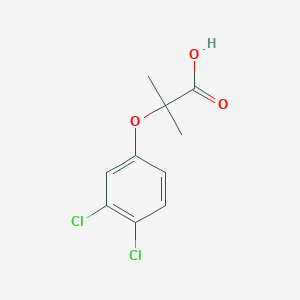
![2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]ethanol](/img/structure/B7761912.png)

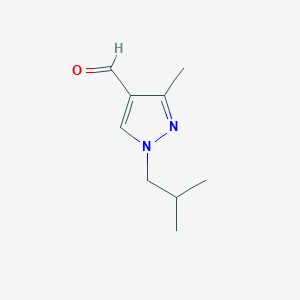
![2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol](/img/structure/B7761938.png)


